molecular formula C23H22N2O2S B4766678 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4766678
M. Wt: 390.5 g/mol
InChI Key: XTMHTWKPLGKGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as ETP-46321, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives and has been synthesized through various methods.

Mechanism of Action

5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates various substrates involved in cell signaling, transcription, and DNA repair. Inhibition of CK2 activity by 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one leads to the disruption of various cellular processes, including cell proliferation, apoptosis, and DNA repair, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CK2. Moreover, 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to enhance the anti-tumor activity of various chemotherapeutic agents, making it a potential candidate for combination therapy. However, 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one may also have off-target effects, which need to be further investigated.

Advantages and Limitations for Lab Experiments

5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for anti-cancer drug development. However, 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one may also have off-target effects, which need to be considered while interpreting the results of lab experiments.

Future Directions

There are several future directions for the research of 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. Firstly, the off-target effects of 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one need to be further investigated to understand its potential side effects. Secondly, the efficacy of 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one in combination with other chemotherapeutic agents needs to be evaluated in preclinical and clinical studies. Thirdly, the role of CK2 in various cellular processes needs to be further elucidated to understand the potential therapeutic applications of CK2 inhibitors. Finally, the development of more potent and selective CK2 inhibitors, including 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives, may lead to the development of more effective anti-cancer drugs.

Scientific Research Applications

5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has shown potential pharmacological properties in scientific research. It has been found to be a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, by inducing cell cycle arrest and apoptosis. Moreover, 5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to enhance the anti-tumor activity of various chemotherapeutic agents, making it a potential candidate for combination therapy.

properties

IUPAC Name

5-(4-ethoxyphenyl)-6-methyl-3-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-4-27-19-10-8-18(9-11-19)20-16(3)28-22-21(20)23(26)25(14-24-22)13-17-7-5-6-15(2)12-17/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMHTWKPLGKGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)CC4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)-6-methyl-3-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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